REACTION_CXSMILES
|
[F:1][C:2]([F:15])([F:14])[C:3](=O)[CH2:4][C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=O.[NH2:16][C:17]1[C:21]([C:22]([O:24][CH2:25][CH3:26])=[O:23])=[CH:20][NH:19][N:18]=1>CC(O)=O>[C:7]1([CH:5]2[CH2:4][CH:3]([C:2]([F:15])([F:14])[F:1])[N:18]3[N:19]=[CH:20][C:21]([C:22]([O:24][CH2:25][CH3:26])=[O:23])=[C:17]3[NH:16]2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1
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Name
|
|
Quantity
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6.97 g
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Type
|
reactant
|
Smiles
|
FC(C(CC(=O)C1=CC=CC=C1)=O)(F)F
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
NC1=NNC=C1C(=O)OCC
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Name
|
|
Quantity
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100 mL
|
Type
|
solvent
|
Smiles
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CC(=O)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
was refluxed for 4 h
|
Duration
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4 h
|
Type
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CONCENTRATION
|
Details
|
concentrated
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Type
|
CUSTOM
|
Details
|
precipitated crystals
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Type
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FILTRATION
|
Details
|
were collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1NC=2N(C(C1)C(F)(F)F)N=CC2C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.63 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 78.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |